Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . For Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate, the process may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of ethyl (5-amino-1-ethyl-1H-benzimidazol-2-yl)acetate.
Substitution: Formation of various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate involves its interaction with biological macromolecules:
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Comparison:
- Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity .
- Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate lacks the chlorine atom, which may result in different chemical and biological properties .
- 5,6-Dimethylbenzimidazole and 2-Aminobenzimidazole are structurally similar but differ in their substitution patterns, leading to variations in their applications and effectiveness .
Eigenschaften
CAS-Nummer |
55868-51-4 |
---|---|
Molekularformel |
C13H15ClN2O2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
ethyl 2-(5-chloro-1-ethylbenzimidazol-2-yl)acetate |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(14)7-10(11)15-12(16)8-13(17)18-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
NRDNBQBJBCRFLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)Cl)N=C1CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.